H-Phe-chloromethylketone hcl
Overview
Description
H-Phe-chloromethylketone hydrochloride is a chemical compound with the molecular formula C₁₀H₁₂ClNO · HCl. It is known for its role as an inhibitor of gramicidin S synthetase 2 . This compound is often used in research and development settings, particularly in the fields of biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of H-Phe-chloromethylketone hydrochloride typically involves the chloromethylation of phenylalanine derivatives. The reaction conditions often include the use of chloromethyl methyl ether or similar reagents under acidic conditions to introduce the chloromethyl group .
Industrial Production Methods
Industrial production methods for H-Phe-chloromethylketone hydrochloride are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
H-Phe-chloromethylketone hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed .
Scientific Research Applications
H-Phe-chloromethylketone hydrochloride has several scientific research applications, including:
Biochemistry: Used as an inhibitor in enzyme studies, particularly for gramicidin S synthetase 2.
Molecular Biology: Employed in the study of protein synthesis and enzyme mechanisms.
Industry: Utilized in the synthesis of specialized chemicals and reagents
Mechanism of Action
The mechanism of action of H-Phe-chloromethylketone hydrochloride involves the inhibition of specific enzymes by covalently modifying active site residues. This modification prevents the enzyme from catalyzing its reaction, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
Z-Phe-OH: Another phenylalanine derivative used in biochemical research.
Fmoc-[ring-D₅]Phe-OH: A deuterated phenylalanine derivative used in specialized studies
Uniqueness
H-Phe-chloromethylketone hydrochloride is unique due to its specific inhibitory action on gramicidin S synthetase 2, making it a valuable tool in enzyme research and drug development .
Properties
IUPAC Name |
(3S)-3-amino-1-chloro-4-phenylbutan-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c11-7-10(13)9(12)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNJXAGVYFIVJM-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)CCl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)CCl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34351-19-4 | |
Record name | 2-Butanone, 3-amino-1-chloro-4-phenyl-, hydrochloride (1:1), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34351-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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